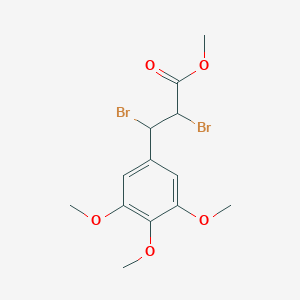

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate

Description

Properties

CAS No. |

92020-64-9 |

|---|---|

Molecular Formula |

C13H16Br2O5 |

Molecular Weight |

412.07 g/mol |

IUPAC Name |

methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C13H16Br2O5/c1-17-8-5-7(6-9(18-2)12(8)19-3)10(14)11(15)13(16)20-4/h5-6,10-11H,1-4H3 |

InChI Key |

JLZNLULNALKSKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C(C(=O)OC)Br)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the bromination of methyl 3-(3,4,5-trimethoxyphenyl)propanoate or related precursors. The key step is the introduction of two bromine atoms at the 2 and 3 positions of the propanoate side chain adjacent to the aromatic ring.

Starting Materials

- Methyl 3-(3,4,5-trimethoxyphenyl)propanoate : This ester is commonly prepared by esterification of 3-(3,4,5-trimethoxyphenyl)propanoic acid or by condensation reactions involving 3,4,5-trimethoxybenzaldehyde derivatives.

- Brominating agents : Molecular bromine (Br2), N-bromosuccinimide (NBS), or other bromine sources are employed for selective dibromination.

Representative Synthetic Route

A well-documented approach involves the following steps:

Preparation of the ester precursor : Methyl 3-(3,4,5-trimethoxyphenyl)propanoate is synthesized via esterification of the corresponding carboxylic acid or through Perkin-type condensation reactions involving 3,4,5-trimethoxybenzaldehyde and suitable reagents.

Dibromination : The ester is subjected to bromination at the α and β positions of the propanoate side chain. This is achieved by treating the ester with bromine in a suitable solvent (e.g., chloroform, dichloromethane) under controlled temperature conditions to afford this compound.

Purification : The product is purified by recrystallization or chromatography to obtain the pure dibromo ester.

Example Experimental Data (Literature-Based)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 3,4,5-trimethoxybenzoic acid + MeOH + acid catalyst | 75-85 | Standard Fischer esterification |

| Bromination | Br2 (1.1 equiv), CHCl3, 0-5 °C, 2 h | 60-70 | Controlled addition, stirring |

| Purification | Silica gel chromatography or recrystallization | - | Product obtained as white crystalline solid |

Analytical Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the dibromo substitution pattern and aromatic methoxy groups.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with C13H16Br2O5 (molecular weight ~412.07 g/mol).

- Infrared Spectroscopy (IR) : Ester carbonyl stretch (~1735 cm^-1) and aromatic methoxy C–O stretches.

- Melting Point : Typically reported in literature but varies depending on purity.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Synthesis of ester precursor | Esterification or Perkin-type condensation | 3,4,5-trimethoxybenzoic acid, MeOH, acid catalyst | Methyl 3-(3,4,5-trimethoxyphenyl)propanoate |

| Bromination | α,β-Dibromination of ester side chain | Br2 or NBS, CHCl3 or DCM, 0-5 °C, 1-3 h | This compound |

| Purification | Chromatography or recrystallization | Silica gel, solvents | Pure dibromo ester |

| Characterization | NMR, MS, IR, melting point | - | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a dibromo amine derivative, while reduction with LiAlH4 would produce a dibromo alcohol.

Scientific Research Applications

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents .

Comparison with Similar Compounds

Theoretical Properties :

- Molecular Formula: C₁₃H₁₆Br₂O₅ (inferred from methyl 3-(3,4,5-trimethoxyphenyl)propanoate, C₁₃H₁₈O₅ + 2 Br atoms).

- Molecular Weight: ~414.08 g/mol (254.28 g/mol for non-brominated analog + 159.8 g/mol for two Br atoms).

- Melting Point: Expected higher than 43–44°C (reported for non-brominated methyl ester ) due to increased molecular rigidity.

Comparison with Structural Analogs

Non-Brominated Propanoate Esters

Key Differences :

Brominated and Functionalized Analogs

Key Differences :

Bioactive Compounds with 3,4,5-Trimethoxyphenyl Moieties

Key Differences :

- The target compound’s bromination may enhance herbicidal activity (cf. ) by increasing electrophilicity, though this remains untested.

- Combretastatin analogs prioritize aryl-vinyl linkages for tubulin binding, a feature absent in the target.

Research Implications and Limitations

- Synthesis : Bromination strategies for the target compound require optimization to avoid over-bromination or side reactions.

- Bioactivity : While trimethoxyphenyl groups are associated with herbicidal and anticancer effects, bromine’s role in modulating these activities is unexplored.

- Structural Insights: Bromine atoms may increase metabolic stability but reduce solubility compared to non-brominated analogs.

Biological Activity

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate (CAS Number: 92020-64-9) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆Br₂O₅

- Molecular Weight : 412.071 g/mol

- Density : 1.595 g/cm³

- Boiling Point : 401.7 °C at 760 mmHg

- Flash Point : 196.7 °C

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its application in biological studies.

Research has indicated that this compound exhibits various biological activities, particularly in the realm of enzyme inhibition and antioxidant properties. The following mechanisms have been identified:

- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress. This activity is often assessed through various assays measuring free radical scavenging abilities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | This compound | TBD | |

| Antioxidant Activity | Analog 1 | 17.68 | |

| Antioxidant Activity | Analog 2 | TBD | |

| Cytotoxicity | Analog 1 | Non-cytotoxic at ≤20 µM |

Case Studies

-

Study on Tyrosinase Inhibition :

A study investigated various analogs of this compound for their ability to inhibit tyrosinase in B16F10 murine melanoma cells. Results indicated that certain analogs exhibited significant inhibition with IC50 values lower than those of standard inhibitors like kojic acid . -

Antioxidant Efficacy Assessment :

In another study assessing antioxidant efficacy, the compound demonstrated comparable activity to established antioxidants in scavenging free radicals. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage .

Q & A

Q. What are the common synthetic routes for Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 3-(3,4,5-trimethoxyphenyl)propanoic acid derivatives. For example, bromination of methyl 3-(3,4,5-trimethoxyphenyl)propanoate using reagents like N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride under controlled temperatures (0–25°C) can yield the dibrominated product. Optimization includes adjusting stoichiometry (e.g., 2.2 equivalents of bromine source), reaction time (6–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Key Considerations : Competing side reactions (e.g., over-bromination) may require monitoring via TLC or HPLC. Purity (>95%) can be confirmed by melting point analysis (mp 118–120°C for related intermediates) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons of the 3,4,5-trimethoxyphenyl group resonate as a singlet at δ 6.5–6.7 ppm. Methoxy groups appear as singlets at δ 3.7–3.9 ppm. The propanoate methyl ester resonates at δ 3.6–3.7 ppm, while brominated carbons show deshielding in ¹³C NMR (δ 40–50 ppm for C-Br) .

- IR Spectroscopy : Key peaks include C=O ester stretch (~1740 cm⁻¹), C-Br stretches (550–650 cm⁻¹), and O-CH₃ vibrations (~2850 cm⁻¹) .

- Data Validation : Compare with literature values for related compounds (e.g., Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, CAS 70311-20-5) .

Q. What are the key challenges in handling and storing this compound due to its physicochemical properties?

- Methodological Answer :

- Stability : The compound is sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials .

- Hazards : Brominated compounds may release toxic fumes upon decomposition. Use fume hoods and personal protective equipment (PPE) .

- Solubility : Limited solubility in water; use DMSO or dichloromethane for biological assays. Pre-filter solutions to avoid particulate interference .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs elucidate the crystal structure and stereochemistry of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve reflections to 0.8 Å resolution for precise stereochemical assignment .

- Refinement : SHELXL refines anisotropic displacement parameters for bromine atoms. Hydrogen atoms are placed geometrically and refined using a riding model. Check for twinning using PLATON .

- Case Study : Similar compounds (e.g., Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate) were resolved with R-factors < 0.05 .

Q. What computational docking approaches (e.g., AutoDock) are suitable for studying its interactions with biological targets?

- Methodological Answer :

- Receptor Preparation : Use AutoDockTools to add polar hydrogens and assign Gasteiger charges to the target protein (e.g., dihydrofolate reductase, a common target for trimethoxyphenyl derivatives) .

- Ligand Docking : Define a grid box (60 × 60 × 60 Å) around the active site. Run Lamarckian genetic algorithm (50 runs, 25 million evaluations). Analyze binding poses for hydrogen bonds with methoxy groups and hydrophobic interactions with bromine substituents .

- Validation : Cross-dock against known inhibitors (e.g., Trimethoprim, CID 5578) to validate scoring functions .

Q. How can researchers address discrepancies in reported synthetic yields or physicochemical data across literature sources?

- Methodological Answer :

- Systematic Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loadings). For example, yields may vary from 60% to 85% due to differences in bromination efficiency .

- Reproducibility : Replicate procedures using standardized reagents (e.g., ≥98% purity for 3,4,5-trimethoxyphenol, CAS 642-71-7) .

- Data Harmonization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C₁₄H₁₆Br₂O₅) and differential scanning calorimetry (DSC) for precise melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.